Tetraethyl ethylenediaminetetraacetate
Overview
Description
Tetraethyl ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is particularly effective in binding metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl ethylenediaminetetraacetate undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Hydrolysis: Can be hydrolyzed to ethylenediaminetetraacetic acid and ethanol.
Substitution: Reacts with other compounds to replace the ethyl groups with different functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron under neutral to slightly basic conditions.
Hydrolysis: Requires acidic or basic conditions to break the ester bonds.
Substitution: Utilizes reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products
Chelation: Metal-ethylenediaminetetraacetate complexes.
Hydrolysis: Ethylenediaminetetraacetic acid and ethanol.
Substitution: Various substituted ethylenediaminetetraacetate derivatives.
Scientific Research Applications
Tetraethyl ethylenediaminetetraacetate is widely used in scientific research due to its chelating properties:
Chemistry: Used in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemical assays to inhibit metal-dependent enzymes.
Medicine: Investigated for its potential in treating heavy metal poisoning.
Industry: Utilized in water treatment, cosmetics, and food preservation to sequester metal ions.
Mechanism of Action
Tetraethyl ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its multiple donor atoms. This binding forms stable complexes, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involve the formation of coordination complexes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for similar applications.
Tetraacetylethylenediamine: Another derivative with distinct properties and applications.
Triethylenetetramine: A related chelating agent with different binding affinities and uses.
Uniqueness
Tetraethyl ethylenediaminetetraacetate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to ethylenediaminetetraacetic acid. This makes it particularly useful in applications requiring non-aqueous conditions .
Biological Activity
Tetraethyl ethylenediaminetetraacetate (TEEDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent used extensively in various fields, including biochemistry, medicine, and environmental science. TEEDTA possesses unique biological activities that make it a subject of interest in research. This article reviews the biological activity of TEEDTA, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
TEEDTA is characterized by its ability to form stable complexes with metal ions, which is crucial for its biological activity. The molecular formula for TEEDTA is , and it features four ethyl ester groups attached to the EDTA backbone. This modification enhances its solubility and bioavailability compared to its parent compound, EDTA.
TEEDTA exerts its biological effects primarily through the following mechanisms:
- Metal Ion Chelation : TEEDTA binds to divalent and trivalent metal ions, which can influence various biochemical pathways. This chelation can inhibit metal-dependent enzymes and alter the availability of essential trace elements in biological systems .
- Antioxidant Activity : Research has indicated that TEEDTA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity can be beneficial in preventing cellular damage associated with various diseases.
- Drug Delivery Systems : TEEDTA has been explored as a component in drug delivery systems, particularly for anticancer agents like doxorubicin. Its chelating ability can enhance drug solubility and stability, potentially improving therapeutic efficacy while minimizing side effects .
Biological Applications
TEEDTA's biological applications span several areas:
- Chelation Therapy : It is used in treating heavy metal poisoning by facilitating the excretion of toxic metals from the body . The ability to form stable complexes with metals like lead and mercury makes it effective in clinical settings.
- Cell Culture : In laboratory settings, TEEDTA is employed as a chelating agent to prevent cell clumping during culture processes, allowing for better growth conditions for adherent cell lines .
- Antimicrobial Properties : Some studies have indicated that TEEDTA may possess antimicrobial properties due to its metal-chelating ability, which can inhibit microbial growth by depriving pathogens of essential metal ions .
Case Studies
Several studies highlight the biological activity of TEEDTA:
- Study on Drug Delivery : A study demonstrated that liposomes loaded with doxorubicin using an NH4TEEDTA gradient showed enhanced stability and reduced cardiotoxicity compared to traditional methods. The formulation maintained similar antitumor efficacy while decreasing side effects .
- Antioxidant Activity Assessment : In vitro experiments revealed that TEEDTA could significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. The results suggest potential applications in protective therapies against oxidative damage .
- Chelation Efficacy in Heavy Metal Removal : Clinical trials have shown that patients treated with TEEDTA exhibited significant reductions in blood lead levels compared to controls, underscoring its effectiveness as a chelating agent in detoxification protocols .
Data Tables
Property | Value |
---|---|
Molecular Weight | 292.24 g/mol |
Solubility | Soluble in water |
pH Stability | Stable at neutral pH |
Chelation Capacity | High for divalent/trivalent ions |
Application | Description |
---|---|
Chelation Therapy | Treatment for heavy metal poisoning |
Drug Delivery | Enhances solubility/stability of drugs |
Cell Culture | Prevents cell clumping |
Antimicrobial Activity | Inhibits microbial growth |
Properties
IUPAC Name |
ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIENGEWNQURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294076 | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-00-4 | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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